molecular formula C15H20O6 B014621 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside CAS No. 52260-48-7

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside

Cat. No.: B014621
CAS No.: 52260-48-7
M. Wt: 296.31 g/mol
InChI Key: KCXVHILKGUDBTH-UISBESDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside: is a chemical compound with the molecular formula C15H20O6. It is a derivative of mannose, a simple sugar, and is characterized by the presence of benzylidene and methyl groups attached to the mannopyranoside ring. This compound is often used as a chiral building block and intermediate in the synthesis of various sugars and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside typically involves the protection of hydroxyl groups on the mannose molecule followed by selective benzylidene and methylation reactions. One common method includes the use of benzoic anhydride catalyzed by tetrabutylammonium benzoate to achieve regioselective benzoylation . The reaction conditions often involve heating and the use of solvents such as methanol or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: This can be employed to reduce any oxidized derivatives back to their original state.

    Substitution: Commonly involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced.

Properties

IUPAC Name

(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVHILKGUDBTH-UISBESDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Reactant of Route 2
Reactant of Route 2
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Reactant of Route 3
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Reactant of Route 4
Reactant of Route 4
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Reactant of Route 5
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Reactant of Route 6
Reactant of Route 6
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.